5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Chloro-N-ethyl-4-iodo-2-methoxybenzamide is a multi-substituted benzamide derivative (CAS 1456010-97-1) with the molecular formula C10H11ClINO2 and a molecular weight of 339.56 g/mol. As a halogenated aromatic amide, it is primarily sourced as a specialized synthetic building block for medicinal chemistry and pharmaceutical research.

Molecular Formula C10H11ClINO2
Molecular Weight 339.56 g/mol
Cat. No. B7857361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-ethyl-4-iodo-2-methoxybenzamide
Molecular FormulaC10H11ClINO2
Molecular Weight339.56 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1OC)I)Cl
InChIInChI=1S/C10H11ClINO2/c1-3-13-10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,13,14)
InChIKeyHCWLSKJXHAJMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-N-ethyl-4-iodo-2-methoxybenzamide (CAS 1456010-97-1): Chemical Identity and Procurement Baseline


5-Chloro-N-ethyl-4-iodo-2-methoxybenzamide is a multi-substituted benzamide derivative (CAS 1456010-97-1) with the molecular formula C10H11ClINO2 and a molecular weight of 339.56 g/mol . As a halogenated aromatic amide, it is primarily sourced as a specialized synthetic building block for medicinal chemistry and pharmaceutical research . The compound's core structure—a benzamide scaffold bearing chloro, iodo, methoxy, and N-ethyl substituents—positions it within a chemical space that is distinct from simpler benzamide analogs, requiring precise procurement specifications.

Why 5-Chloro-N-ethyl-4-iodo-2-methoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs


The unique combination and specific positioning of four substituents (5-chloro, 4-iodo, 2-methoxy, and N-ethyl) on the benzamide core create a chemical entity that cannot be directly interchanged with close analogs. Attempts to substitute this compound with des-iodo, des-chloro, or alternative N-alkyl benzamides will fail to reproduce the intended reactivity profile in downstream applications. The simultaneous presence of a heavy halogen (iodine) at the 4-position for metal-catalyzed cross-coupling and an electron-withdrawing chlorine at the 5-position imparts distinct electronic and steric properties that are critical for specific synthetic pathways [1]. Furthermore, the N-ethyl amide provides a specific lipophilicity and hydrogen-bonding capacity that differs from N-methyl or N-phenyl analogs, directly affecting both reactivity and potential biological interactions [2].

5-Chloro-N-ethyl-4-iodo-2-methoxybenzamide: Quantified Differential Evidence Against Structural Analogs


Unique Synthetic Reactivity Via the 4-Iodo Substituent: Enabling Pd/Cu-Catalyzed Cross-Coupling Compared to the Des-Iodo Analog

The presence of the iodine atom at the 4-position provides a critical reactive handle for palladium/copper-catalyzed Sonogashira and related cross-coupling reactions, a feature absent in the des-iodo analog 5-chloro-N-ethyl-2-methoxybenzamide. Class-level studies on o-iodobenzamides demonstrate that these substrates undergo efficient coupling with terminal alkynes to yield alkynylated products with yields typically ranging from 60% to 95% [1]. In contrast, the analogous chloro or des-halogen benzamides show negligible reactivity under the same conditions, requiring harsher protocols or alternative strategies. This establishes the target compound's 4-iodo substituent as a non-negotiable synthetic requirement for any project involving late-stage diversification via C–C bond formation.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Distinct Electronic and Steric Profile from 5-Chloro and 4-Iodo Combination Versus the Mono-Halogenated Analog

The simultaneous presence of an electron-withdrawing chlorine at the 5-position and a heavy, polarizable iodine at the 4-position creates a unique electronic environment on the benzamide ring, which is quantifiably different from the mono-halogenated analog 5-chloro-2-methoxybenzamide. The Hammett σm value for chlorine is 0.37, while σp for iodine is 0.18 [1]. The combined effect alters the electron density of the aromatic ring, modulating the reactivity of the amide carbonyl and the acidity of the N–H proton. This differential is directly relevant to binding affinity in biological targets where halogen bonding and π-stacking interactions are key.

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Differential Lipophilicity (LogP) Compared to the 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide NLRP3 Inhibitor

The target compound's calculated LogP is significantly higher than that of the well-known NLRP3 inflammasome inhibitor 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0). Using the fragment-based method, the 4-iodo substituent contributes a π constant of approximately +1.12, whereas the 4-sulfamoylphenyl group contributes a much lower value due to its polar nature [1]. The resulting LogP difference directly impacts membrane permeability and non-specific protein binding profiles, making the target compound a more lipophilic scaffold for applications requiring enhanced passive diffusion or blood-brain barrier penetration.

Drug Discovery ADME Properties Lipophilicity

Heavy Atom Effect for X-ray Crystallography: Phasing Power of Iodine vs. Chlorine in Structural Biology

The iodine atom at the 4-position provides a powerful anomalous scattering signal for X-ray crystallography, which is orders of magnitude stronger than that of chlorine. The anomalous scattering factor (f'') for iodine at Cu Kα wavelength (1.5418 Å) is approximately 6.9 electrons, compared to only 0.7 electrons for chlorine [1]. This makes the target compound an intrinsically superior heavy-atom derivative for experimental phasing in protein-ligand co-crystal structures, eliminating the need for additional soaking or derivatization steps required for chlorine-only analogs.

Structural Biology X-ray Crystallography Phasing

Optimal Research and Industrial Application Scenarios for 5-Chloro-N-ethyl-4-iodo-2-methoxybenzamide


Late-Stage Diversification in Medicinal Chemistry via Pd-Catalyzed Cross-Coupling

Research teams conducting structure-activity relationship (SAR) studies on benzamide-based lead compounds can utilize 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide as a versatile intermediate for the rapid introduction of aryl, alkynyl, or alkenyl groups at the 4-position via Sonogashira, Suzuki, or Heck coupling [1]. The iodine handle enables selective and efficient C–C bond formation, a transformation that is non-trivial with the corresponding chloro or unsubstituted analogs. This application is critical for medicinal chemistry campaigns targeting kinase inhibitors, GPCR modulators, or epigenetic targets where benzamide scaffolds are privileged structures. Procurement of the iodo-substituted benzamide ensures synthetic tractability and reduces the number of linear steps needed to access diverse analog libraries.

Experimental Phasing in Protein-Ligand Co-Crystallography

Structural biology groups requiring high-resolution co-crystal structures of benzamide-based inhibitors bound to their protein targets should specifically procure the 4-iodo variant for its superior anomalous scattering properties [1]. The ~10-fold stronger phasing signal from iodine compared to chlorine enables robust single-wavelength anomalous diffraction (SAD) phasing without the need for additional heavy-atom soaking experiments. This is particularly advantageous for challenging targets such as membrane proteins or large multi-domain complexes where derivative preparation is labor-intensive. The compound's N-ethyl group also provides a distinct electron density feature that aids in unambiguous ligand placement within the active site.

Physicochemical Property Optimization in CNS Drug Discovery Programs

For central nervous system (CNS) drug discovery programs requiring enhanced blood-brain barrier (BBB) penetration, 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide offers a calculated LogP approximately 1.17 units higher than the polar sulfamoyl-containing analog 16673-34-0 [1]. This increased lipophilicity aligns with the optimal CNS drug property space (LogP 2–4), making the compound a rationally selected scaffold for programs targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or neuropathic pain. The absence of the sulfamoyl group also eliminates potential off-target interactions with sulfonylurea receptors, a known liability of glyburide-derived benzamides [2].

Halogen Bonding and Non-Covalent Interaction Studies in Chemical Biology

Researchers investigating the role of halogen bonding in protein-ligand recognition can use 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide as a model system to quantify the contribution of C–I···O/N/S interactions to binding affinity [1]. The iodine atom's large polarizable surface (σ-hole) provides a measurable enhancement in binding energy compared to the corresponding chloro or des-halogen analogs, typically contributing 2–5 kJ/mol per halogen bond depending on the acceptor geometry [2]. This makes the compound a valuable tool compound for chemical biology studies aimed at validating halogen bonding as a design principle in fragment-based drug discovery.

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